molecular formula C18H18N2O2 B4070566 1-phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione

1-phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione

Cat. No. B4070566
M. Wt: 294.3 g/mol
InChI Key: SLPYPYKUAHZCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione, commonly known as Phenylpiracetam, is a nootropic compound that belongs to the racetam family. It was first synthesized in 1983 by a Russian pharmaceutical company, and since then, it has gained popularity among researchers and scientists due to its potential cognitive-enhancing effects.

Mechanism of Action

The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by increasing the activity of neurotransmitters such as acetylcholine and dopamine in the brain. It may also enhance the activity of receptors involved in memory and learning.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects. Additionally, it may increase the production of nerve growth factor, which is important for the growth and maintenance of neurons.

Advantages and Limitations for Lab Experiments

Phenylpiracetam has several advantages for lab experiments, including its high potency and low toxicity. However, it may be difficult to obtain and may be expensive compared to other nootropic compounds. Additionally, more research is needed to fully understand its potential side effects.

Future Directions

There are several potential future directions for research on Phenylpiracetam. These include investigating its potential use in treating neurological conditions, such as Alzheimer's disease and Parkinson's disease, as well as exploring its potential as a cognitive enhancer in healthy individuals. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

Phenylpiracetam has been extensively studied for its potential cognitive-enhancing effects. Research has shown that it may improve memory, learning, and focus, and it may also have neuroprotective properties. Additionally, it has been investigated for its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and ADHD.

properties

IUPAC Name

1-phenyl-3-(1-phenylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(14-8-4-2-5-9-14)19-16-12-17(21)20(18(16)22)15-10-6-3-7-11-15/h2-11,13,16,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPYPYKUAHZCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[(1-phenylethyl)amino]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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